6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-Chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a thiadiazole ring, a quinolinone core, and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate hydrazonoyl chloride derivatives in the presence of a base such as triethylamine in ethanol.
Synthesis of the Quinolinone Core: The quinolinone core is usually prepared through a cyclization reaction involving aniline derivatives and suitable carbonyl compounds under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-Chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Pathways: The compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-amine and 1,3,4-thiadiazole-2-thiol share the thiadiazole ring and exhibit similar biological activities.
Quinolinone Derivatives: Compounds such as 4-hydroxyquinolin-2-one and 4-phenylquinolin-2-one share the quinolinone core and are studied for their medicinal properties.
Uniqueness
6-Chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combined structural features of the thiadiazole ring and quinolinone core, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H12ClN3OS2 |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H12ClN3OS2/c1-10-21-22-18(24-10)25-16-15(11-5-3-2-4-6-11)13-9-12(19)7-8-14(13)20-17(16)23/h2-9H,1H3,(H,20,23) |
InChI Key |
DQGDKNGRDXAFCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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